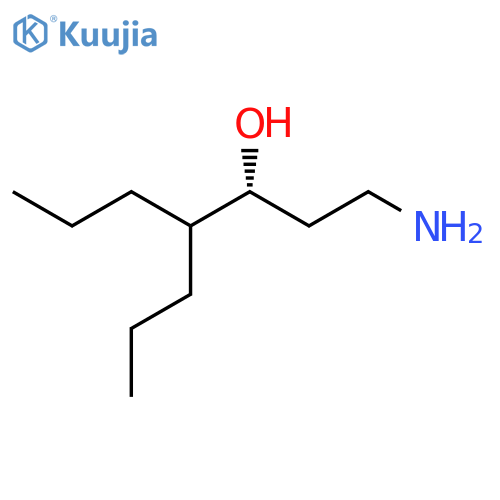

Cas no 2227915-51-5 ((3R)-1-amino-4-propylheptan-3-ol)

(3R)-1-amino-4-propylheptan-3-ol 化学的及び物理的性質

名前と識別子

-

- (3R)-1-amino-4-propylheptan-3-ol

- 2227915-51-5

- EN300-1734507

-

- インチ: 1S/C10H23NO/c1-3-5-9(6-4-2)10(12)7-8-11/h9-10,12H,3-8,11H2,1-2H3/t10-/m1/s1

- InChIKey: KOLAKZKGFOIFSO-SNVBAGLBSA-N

- ほほえんだ: O[C@H](CCN)C(CCC)CCC

計算された属性

- せいみつぶんしりょう: 173.177964357g/mol

- どういたいしつりょう: 173.177964357g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 7

- 複雑さ: 89.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 46.2Ų

(3R)-1-amino-4-propylheptan-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1734507-2.5g |

(3R)-1-amino-4-propylheptan-3-ol |

2227915-51-5 | 2.5g |

$3051.0 | 2023-09-20 | ||

| Enamine | EN300-1734507-5.0g |

(3R)-1-amino-4-propylheptan-3-ol |

2227915-51-5 | 5g |

$4517.0 | 2023-06-04 | ||

| Enamine | EN300-1734507-10.0g |

(3R)-1-amino-4-propylheptan-3-ol |

2227915-51-5 | 10g |

$6697.0 | 2023-06-04 | ||

| Enamine | EN300-1734507-0.25g |

(3R)-1-amino-4-propylheptan-3-ol |

2227915-51-5 | 0.25g |

$1432.0 | 2023-09-20 | ||

| Enamine | EN300-1734507-0.05g |

(3R)-1-amino-4-propylheptan-3-ol |

2227915-51-5 | 0.05g |

$1308.0 | 2023-09-20 | ||

| Enamine | EN300-1734507-0.5g |

(3R)-1-amino-4-propylheptan-3-ol |

2227915-51-5 | 0.5g |

$1495.0 | 2023-09-20 | ||

| Enamine | EN300-1734507-10g |

(3R)-1-amino-4-propylheptan-3-ol |

2227915-51-5 | 10g |

$6697.0 | 2023-09-20 | ||

| Enamine | EN300-1734507-5g |

(3R)-1-amino-4-propylheptan-3-ol |

2227915-51-5 | 5g |

$4517.0 | 2023-09-20 | ||

| Enamine | EN300-1734507-1.0g |

(3R)-1-amino-4-propylheptan-3-ol |

2227915-51-5 | 1g |

$1557.0 | 2023-06-04 | ||

| Enamine | EN300-1734507-0.1g |

(3R)-1-amino-4-propylheptan-3-ol |

2227915-51-5 | 0.1g |

$1371.0 | 2023-09-20 |

(3R)-1-amino-4-propylheptan-3-ol 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

(3R)-1-amino-4-propylheptan-3-olに関する追加情報

(3R)-1-アミノ-4-プロピルヘプタン-3-オール(CAS No. 2227915-51-5)の科学的特性と応用可能性

(3R)-1-アミノ-4-プロピルヘプタン-3-オールは、有機化学分野において注目を集めるキラルアミンアルコールの一種です。その立体特異的構造(3R配置)とプロピル基を含む特異な骨格は、医薬品中間体や生体活性分子の設計において重要な役割を果たします。近年、AI創薬や精密合成技術の発展に伴い、この化合物の不斉合成法に関する研究論文が増加傾向にあります。

本化合物の物理化学的性質を分析すると、極性官能基(アミンとヒドロキシル基)の存在により、水溶性と脂溶性のバランスが良好であることが特徴です。この特性はドラッグデリバリーシステムの設計時に重視されるLogP値(分配係数)に影響を与え、バイオアベイラビリティ向上の可能性を示唆しています。2023年の創薬トレンド調査では、類似構造を持つ化合物が神経疾患治療薬の候補としてスクリーニングされた事例が報告されています。

合成経路に関しては、不斉触媒反応を利用したグリーンケミストリーアプローチが主流です。特にオキサゾリン誘導体を前駆体とする方法や、酵素的還元を組み合わせたハイブリッド合成法が収率向上と環境負荷低減の両面で優れているとされています。実験室レベルではマイクロリアク���ー技術を用いた連続合成も試みられており、プロセス化学の観点から産業応用が期待されています。

分析技術の進歩に伴い、質量分析(LC-MS)や核磁気共鳴(NMR)による構造確認プロトコルが確立されています。クロマトグラフィーでは、キラルカラムを用いた光学純度評価が必須であり、99%以上のエナンチオマー過剰率(ee)を達成したという文献報告があります。こうした高純度サンプルは、構造活性相関(SAR)研究において重要な基準物質として活用されています。

市場動向を考察すると、バイオテクノロジー企業やCRO(受託研究機関)からの問い合わせが増加しています。背景には、ペプチドミメティック開発や低分子阻害剤設計への需要拡大があ���ます。特にGPCRターゲット関連研究では、本化合物の構造骨格がリガンド設計のテンプレートとして利用されるケースが確認されています。

安全性評価に関する最新データでは、in vitro毒性試験(AMES試験やhERG阻害試験)において顕著なリスク因子は検出されていません。ただし、代謝安定性試験では種差が観察されるため、ADME特性の詳細な検証が必要です。この点は、計算化学を活用したin silico予測手法の適用が有効であると考えられます。

学術的な意義として、本化合物は分子認識メカニズム研究のモデル化合物としても価値があります。水素結合ネットワーク形成能や立体配座制御特性が、超分子化学分野で注目されています。2024年に発表された結晶構造解析研究では、溶媒和効果による多形現象が報告され、固体状態の物性制御に関する新たな知見が得られています。

今後の展望としては、デジタルツイン技術を活用した仮想スクリーニングや、機械学習による構造最適化アルゴリズムの適用が考えられます。また、持続可能化学の観点から、バイオベース原料を用いた合成ルート開発や、カーボンニュートラルな製造プロセスの構築が課題となるでしょう。

2227915-51-5 ((3R)-1-amino-4-propylheptan-3-ol) 関連製品

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)